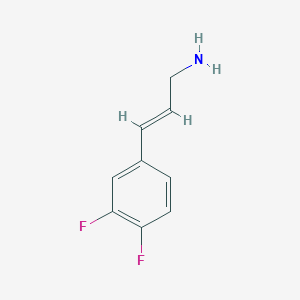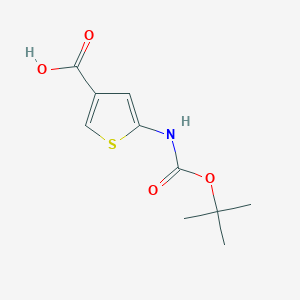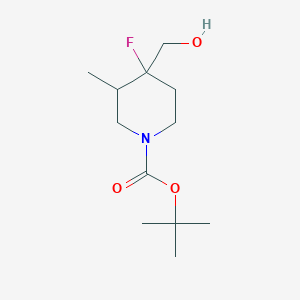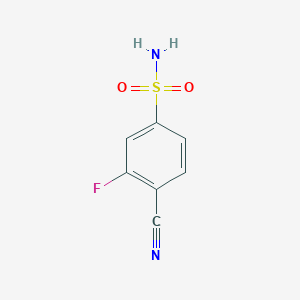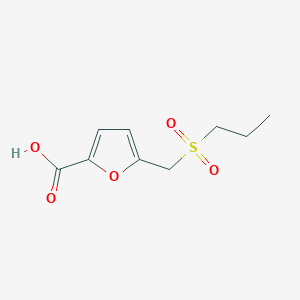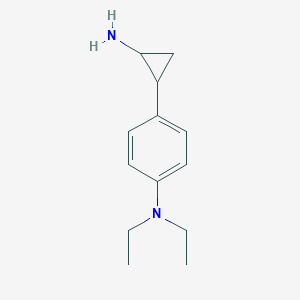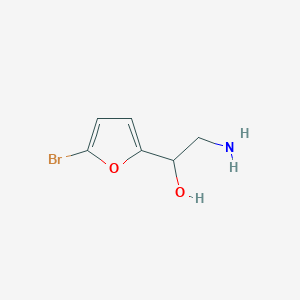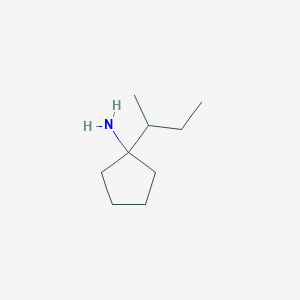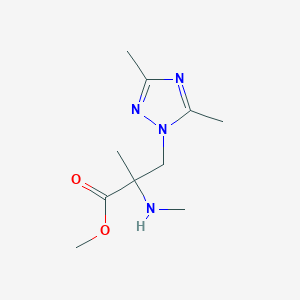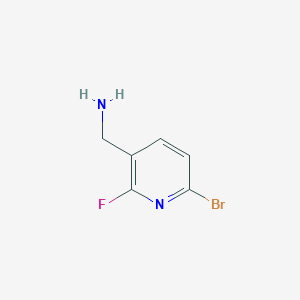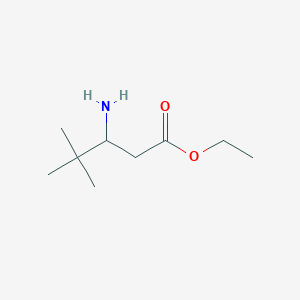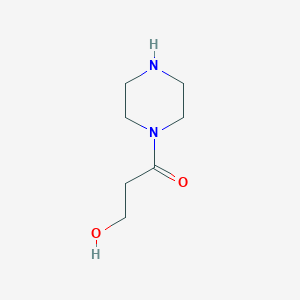
3-Hydroxy-1-(piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a chemical compound that features a hydroxy group, a piperazine ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable precursor, such as 3-chloropropan-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of 3-oxo-1-(piperazin-1-yl)propan-1-one.
Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 3-oxo-1-(piperazin-1-yl)propan-1-one.
Reduction: 3-hydroxy-1-(piperazin-1-yl)propan-1-ol.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its piperazine moiety is a common feature in many pharmacologically active compounds.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-(piperazin-1-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. The piperazine ring can interact with various receptors, such as serotonin or dopamine receptors, influencing their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Hydroxy-1-(morpholin-4-yl)propan-1-one: Similar structure but with a morpholine ring instead of piperazine.
3-Hydroxy-1-(piperidin-1-yl)propan-1-one: Contains a piperidine ring instead of piperazine.
3-Hydroxy-1-(azepan-1-yl)propan-1-one: Features an azepane ring.
Uniqueness: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. The combination of hydroxy and carbonyl groups with the piperazine ring allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-hydroxy-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H14N2O2/c10-6-1-7(11)9-4-2-8-3-5-9/h8,10H,1-6H2 |
InChI Key |
HGSDPPKIASRECG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


